2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid
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Overview
Description
2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid is an organic compound with the molecular formula C9H9ClO4 It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-methoxybenzaldehyde with a suitable acylating agent under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate, which is then oxidized to yield the desired oxoacetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chloro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-methoxyphenyl)propionic acid
- (3-Chloro-4-methoxyphenyl)(hydroxy)acetic acid
- 3-(2-Methoxyphenyl)propionic acid
Uniqueness
2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H7ClO4 |
---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C9H7ClO4/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
GOIYEFHSLYIQBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(=O)O)Cl |
Origin of Product |
United States |
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